molecular formula C22H25N3O2S B11525705 (2Z,5E)-3-(dimethylamino)-5-[4-(2-methylpropoxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z,5E)-3-(dimethylamino)-5-[4-(2-methylpropoxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11525705
M. Wt: 395.5 g/mol
InChI Key: SFNNTUZPGWJYHK-GXTKKWAKSA-N
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Description

(2Z,5E)-3-(DIMETHYLAMINO)-5-{[4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a dimethylamino group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-3-(DIMETHYLAMINO)-5-{[4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a thiazolidinone derivative with an appropriate aldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z,5E)-3-(DIMETHYLAMINO)-5-{[4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nitric acid, halogens; reactions are conducted under controlled temperatures to prevent overreaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

(2Z,5E)-3-(DIMETHYLAMINO)-5-{[4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2Z,5E)-3-(DIMETHYLAMINO)-5-{[4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone ring structure.

    Aromatic Amines: Compounds with similar aromatic amine groups.

    Imines: Compounds with similar imine functional groups.

Uniqueness

(2Z,5E)-3-(DIMETHYLAMINO)-5-{[4-(2-METHYLPROPOXY)PHENYL]METHYLIDENE}-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C22H25N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

(5E)-3-(dimethylamino)-5-[[4-(2-methylpropoxy)phenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H25N3O2S/c1-16(2)15-27-19-12-10-17(11-13-19)14-20-21(26)25(24(3)4)22(28-20)23-18-8-6-5-7-9-18/h5-14,16H,15H2,1-4H3/b20-14+,23-22?

InChI Key

SFNNTUZPGWJYHK-GXTKKWAKSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=NC3=CC=CC=C3)S2)N(C)C

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)N(C)C

Origin of Product

United States

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